molecular formula C18H31NO6S B1679224 ペンブトロール硫酸塩 CAS No. 38363-32-5

ペンブトロール硫酸塩

カタログ番号: B1679224
CAS番号: 38363-32-5
分子量: 389.5 g/mol
InChIキー: KTXVDQNRHZQBOR-RSAXXLAASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Penbutolol sulfate is a medication in the class of beta blockers, used in the treatment of high blood pressure . It is able to bind to both beta-1 and beta-2 adrenergic receptors, making it a non-selective beta blocker .


Molecular Structure Analysis

The molecular formula of Penbutolol sulfate is C36H60N2O8S . Its average mass is 680.935 Da and its monoisotopic mass is 680.407043 Da .


Chemical Reactions Analysis

Penbutolol is a beta-adrenergic blocker that is FDA approved for the treatment of hypertension . It is able to bind to both beta-1 and beta-2 adrenergic receptors .


Physical and Chemical Properties Analysis

Penbutolol sulfate has a molecular weight of 680.94 . It is stable if stored as directed and should be protected from light and heat .

科学的研究の応用

高血圧治療

ペンブトロール硫酸塩は、主に高血圧の治療に使用されます . これは、ベータ遮断薬クラスの薬剤です . ベータ1およびベータ2アドレナリン受容体に結合することにより作用し、非選択的ベータ遮断薬となります .

ベータアドレナリン受容体における部分的アゴニスト

ペンブトロールは、ベータアドレナリン受容体において部分的アゴニストとして作用することができます . これは、交感神経刺激薬であるためです . この特性により、他のベータ遮断薬とは異なる作用機序を持つことができます。

抗うつ療法

ペンブトロールは、5-ヒドロキシトリプタミン受容体1Aに高い結合親和性を示し、拮抗作用を有します . ペンブトロールのこの結合特性は、抗うつ療法におけるその影響について調査されています .

心臓血管疾患

ペンブトロール硫酸塩は、心臓血管疾患の治療分野にも使用されます . これは、心臓機能の調節に関与するβアドレノ受容体に対する拮抗薬として作用します .

実験室検査

ペンブトロール硫酸塩は、実験室検査における参照標準として使用されます . これは、特に欧州薬局方において処方されています .

アルツハイマー病研究

ペンブトロール硫酸塩は、アルツハイマー病に関連する研究で言及されています . 正確な役割は特定されていませんが、神経学的研究における潜在的な用途を示唆しています .

Safety and Hazards

Penbutolol sulfate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

特性

{ "Design of the Synthesis Pathway": "The synthesis of Penbutolol sulfate can be achieved through the sulfation of Penbutolol. This reaction involves the addition of a sulfate group to the hydroxyl group present in Penbutolol. The reaction can be carried out using sulfur trioxide-pyridine complex as the sulfating agent.", "Starting Materials": [ "Penbutolol", "Sulfur trioxide-pyridine complex", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Dissolve Penbutolol in methanol.", "Add sulfur trioxide-pyridine complex to the solution and stir for several hours.", "Quench the reaction by adding water and stirring.", "Extract the product with ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the solution to obtain Penbutolol sulfate as a white solid." ] }

Penbutolol acts on the β1 adrenergic receptors in both the heart and the kidney. When β1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP leads to activation of protein kinase A (PKA), which alters the movement of calcium ions in heart muscle and increases the heart rate. Penbutolol blocks the catecholamine activation of β1 adrenergic receptors and decreases heart rate, which lowers blood pressure.

CAS番号

38363-32-5

分子式

C18H31NO6S

分子量

389.5 g/mol

IUPAC名

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid

InChI

InChI=1S/C18H29NO2.H2O4S/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;1-5(2,3)4/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;(H2,1,2,3,4)/t15-;/m0./s1

InChIキー

KTXVDQNRHZQBOR-RSAXXLAASA-N

異性体SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O

正規SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O

外観

Solid powder

38363-32-5

物理的記述

Solid

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

36507-48-9 (Parent)

賞味期限

>2 years if stored properly

溶解性

2.12e-02 g/L

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Betapressin
Hoe 893d
Hoe-893d
Hoe893d
Penbutolol
Penbutolol Sulfate
Penbutolol Sulfate (2:1)
Sulfate, Penbutolol

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penbutolol sulfate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Penbutolol sulfate
Reactant of Route 3
Reactant of Route 3
Penbutolol sulfate
Reactant of Route 4
Reactant of Route 4
Penbutolol sulfate
Reactant of Route 5
Reactant of Route 5
Penbutolol sulfate
Reactant of Route 6
Reactant of Route 6
Penbutolol sulfate
Customer
Q & A

Q1: How does penbutolol sulfate interact with its target and what are the downstream effects?

A1: Penbutolol sulfate is a β-adrenoceptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at the β-adrenergic receptors. [] While it exhibits non-selective antagonism, meaning it blocks both β1 and β2 receptors, it displays a slight preference for β1 receptors. [] This blockade reduces heart rate and contractility, leading to decreased cardiac output and lowered blood pressure.

Q2: What is the structure of penbutolol sulfate, including its molecular formula and weight?

A2: While the provided abstracts do not offer specific spectroscopic data, the chemical structure of penbutolol sulfate can be found through database searches. Its molecular formula is C18H29NO3 · H2SO4, and its molecular weight is 399.5 g/mol. []

Q3: What is known about the material compatibility of penbutolol sulfate?

A3: Research suggests potential interactions between penbutolol sulfate and certain excipients. Differential Scanning Calorimetry studies indicated interactions with lactose. [] This highlights the importance of carefully selecting excipients during drug formulation to ensure stability and prevent undesirable interactions.

Q4: Are there effective analytical methods for quantifying penbutolol sulfate?

A4: Yes, several analytical methods have been developed. A reverse-phase high-performance liquid chromatography (RP-HPLC) method allows simultaneous estimation of penbutolol sulfate and hydrochlorothiazide in tablets. [] This method employs a C18 column, a specific mobile phase, and UV detection. Additionally, an ion-selective PVC membrane electrode was developed for penbutolol sulfate determination. [] This electrochemical method relies on ion-pair complex formation and provides a sensitive way to quantify the drug in various matrices.

Q5: What is the transdermal permeability of penbutolol sulfate and can it be enhanced?

A5: Penbutolol sulfate exhibits low transdermal permeability. [, ] Research has explored various enhancement techniques, including low-frequency sonophoresis, chemical penetration enhancers like ethanol, limonene, and isopropyl myristate, and iontophoresis. [, ] While some of these methods showed modest increases in transdermal flux, further optimization is needed to achieve significant enhancement. [, ]

Q6: What are the pharmacokinetic properties of penbutolol sulfate?

A6: While specific ADME data isn't provided in the abstracts, a human pharmacokinetic study is mentioned in the context of analytical method development for penbutolol and its major metabolite, including their glucuronides. [] This suggests that the drug undergoes metabolism, likely involving glucuronidation, and that its pharmacokinetic properties have been investigated.

Q7: Has penbutolol sulfate been investigated for transdermal delivery?

A7: Yes, researchers have explored transdermal delivery of penbutolol sulfate due to its low oral bioavailability. Studies utilizing iontophoresis demonstrated significant enhancement in transcutaneous flux compared to passive diffusion. [] This finding highlights the potential for iontophoresis as a non-invasive method for delivering penbutolol sulfate.

Q8: Are there any known safety concerns regarding penbutolol sulfate?

A8: A case report documented a severe reaction in a young woman following a single dose of penbutolol sulfate, involving hypotension, metabolic acidosis, and respiratory failure. [] While such extreme reactions appear rare, this case emphasizes the importance of careful patient monitoring and highlights the potential for serious adverse effects.

Q9: What is the current regulatory status of penbutolol sulfate?

A9: The FDA has issued draft guidance on penbutolol sulfate, indicating their current thinking on the drug. [] While this guidance doesn't establish any new rights or bind the FDA, it reflects their perspective on the drug's development and regulation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。